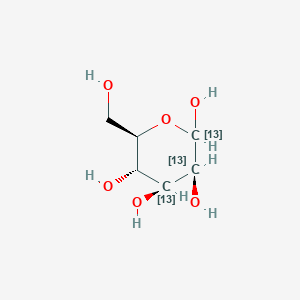

D-Mannose-1,2,3-13C3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D-Mannose-1,2,3-13C3: is a labeled analog of D-Mannose, a naturally occurring monosaccharide. This compound is specifically labeled with carbon-13 isotopes at the first, second, and third carbon positions. D-Mannose is an epimer of glucose at the C-2 position and is involved in various biological processes, including glycosylation of proteins and lipids.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of D-Mannose-1,2,3-13C3 typically involves the incorporation of carbon-13 isotopes into the D-Mannose molecule. This can be achieved through chemical synthesis or biotransformation. One common method is the enzymatic conversion of labeled glucose or fructose using D-mannose isomerases, D-lyxose isomerases, and cellobiose 2-epimerase .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of bacteria or yeast are engineered to incorporate carbon-13 isotopes into the mannose molecule during fermentation. This method is preferred for large-scale production due to its efficiency and cost-effectiveness .

Analyse Des Réactions Chimiques

Types of Reactions: D-Mannose-1,2,3-13C3 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Potassium bromate in the presence of iridium(III) chloride as a catalyst in an acidic medium.

Reduction: Sodium borohydride in methanol or water.

Substitution: Reactions with thiols and azides in thiol-ene and Huisgen click reactions.

Major Products:

Oxidation: Formation of D-mannonic acid.

Reduction: Formation of D-mannitol.

Substitution: Formation of polyhydroxyl sulfides and triazoles.

Applications De Recherche Scientifique

D-Mannose-1,2,3-13C3 is widely used in scientific research due to its labeled carbon-13 isotopes, which make it an excellent tracer for metabolic studies. Its applications include:

Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

Biology: Studying metabolic pathways and glycosylation processes in vivo.

Medicine: Investigating the role of mannose in immune response and as a potential therapeutic agent for urinary tract infections.

Industry: Used in the production of dietary supplements, pharmaceuticals, and as a starting material for the synthesis of vitamins and other bioactive compounds.

Mécanisme D'action

D-Mannose-1,2,3-13C3 exerts its effects primarily through its involvement in glycosylation processes. It acts as a substrate for glycosyltransferases, which transfer mannose residues to proteins and lipids, forming glycoproteins and glycolipids. This process is crucial for cell-cell communication, immune response, and protein folding . Additionally, D-Mannose can inhibit bacterial adhesion to the urothelium, preventing urinary tract infections .

Comparaison Avec Des Composés Similaires

D-Glucose: An epimer of D-Mannose at the C-2 position, primarily used for energy production.

D-Fructose: A ketohexose involved in energy metabolism and found in many fruits.

D-Tagatose: A low-calorie sweetener with anti-diabetic and anti-obesity effects.

D-Allulose: A rare sugar with low calories and potential health benefits.

Uniqueness: D-Mannose-1,2,3-13C3 is unique due to its labeled carbon-13 isotopes, which allow for detailed metabolic studies using nuclear magnetic resonance (NMR) spectroscopy. This makes it a valuable tool for researchers studying carbohydrate metabolism and glycosylation processes.

Propriétés

Formule moléculaire |

C6H12O6 |

|---|---|

Poids moléculaire |

183.13 g/mol |

Nom IUPAC |

(3S,4S,5S,6R)-6-(hydroxymethyl)(2,3,4-13C3)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6?/m1/s1/i4+1,5+1,6+1 |

Clé InChI |

WQZGKKKJIJFFOK-IAUPSBMYSA-N |

SMILES isomérique |

C([C@@H]1[C@H]([13C@@H]([13C@@H]([13CH](O1)O)O)O)O)O |

SMILES canonique |

C(C1C(C(C(C(O1)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

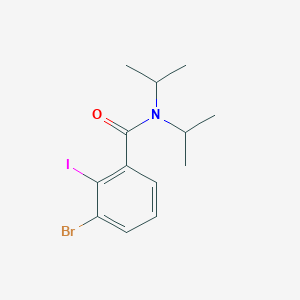

![[2R-[2alpha,6alpha,7beta(Z)]]-7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid (2,2-Dimethyl-1-oxopropoxy)methyl Ester](/img/structure/B13849191.png)

![3-(4-aminophenyl)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B13849249.png)

![4-(5-((2-Chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic Acid Ethyl Ester](/img/structure/B13849260.png)

![6-Bromo-2-chloro-3-[(3-chlorophenyl)methyl]quinoline](/img/structure/B13849288.png)